molecular formula C130H204N38O31S2 B7911067 Gastrin releasing peptide, human

Gastrin releasing peptide, human

Cat. No.: B7911067
M. Wt: 2859.4 g/mol
InChI Key: PUBCCFNQJQKCNC-XKNFJVFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin-releasing peptide (GRP) is a 27-amino acid neuropeptide first isolated from porcine gut, structurally homologous to bombesin, a peptide originally found in amphibians . In humans, GRP binds to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR) expressed in the central nervous system, gastrointestinal tract, and peripheral tissues . GRP regulates physiological processes such as gastric acid secretion, smooth muscle contraction, and neuroendocrine signaling . Clinically, GRPR overexpression is implicated in cancers of the prostate, breast, lung, and pancreas, where it promotes tumor proliferation, migration, and angiogenesis through autocrine/paracrine mechanisms .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCCFNQJQKCNC-XKNFJVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H204N38O31S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2859.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Physiological Functions of GRP

GRP is primarily involved in the regulation of gastrointestinal functions. It stimulates the release of gastrin from G cells in the stomach, which is essential for gastric acid secretion and digestive enzyme release. Additionally, GRP influences smooth muscle contractions and epithelial cell proliferation, contributing to overall digestive health .

Table 1: Key Physiological Functions of GRP

FunctionDescription
Gastrin ReleaseStimulates gastrin secretion from G cells
Gastric Acid SecretionEnhances acid production in the stomach
Smooth Muscle ContractionRegulates motility within the gastrointestinal tract
Epithelial Cell ProliferationPromotes growth and repair of gut lining

GRP in Cancer Research

GRP has garnered significant attention as a potential biomarker and therapeutic target in various cancers. It is implicated in tumor growth and progression through autocrine signaling mechanisms.

Tumor Marker for Small-Cell Lung Carcinoma

GRP serves as a prominent tumor marker for small-cell lung carcinoma (SCLC). Elevated levels of GRP are associated with this type of cancer, making it a useful diagnostic tool . Studies have shown that GRP can stimulate tumor cell proliferation, indicating its role as an autocrine growth factor .

Prostate Cancer Applications

Research indicates that GRP receptors are overexpressed in prostate cancer tissues, suggesting their potential as markers for early detection and differentiation between benign hyperplasia and malignant tumors. The presence of GRP receptors correlates with tumor aggressiveness, providing insights into prognosis and treatment options .

Table 2: Cancer Types Associated with GRP

Cancer TypeApplication
Small-Cell Lung CarcinomaDiagnostic marker
Prostate CancerEarly detection and treatment prognosis
Gastric CancerPotential biomarker for diagnosis

Therapeutic Implications of GRP

The understanding of GRP's role in cancer has led to explorations into targeted therapies. GRP receptor antagonists are being investigated for their ability to inhibit tumor growth and metastasis.

Targeting GRP Receptors

Clinical studies are exploring the efficacy of radiolabeled bombesin-like peptides that target GRP receptors for imaging and therapy. These approaches aim to enhance the specificity of cancer treatments while minimizing side effects associated with conventional therapies .

Case Studies Highlighting GRP Applications

Several case studies illustrate the clinical significance of GRP:

  • Case Study 1: SCLC Diagnosis
    A cohort study demonstrated that patients with elevated serum levels of proGRP had a higher incidence of SCLC, underscoring its utility as a diagnostic biomarker.
  • Case Study 2: Prostate Cancer Treatment
    In a clinical trial involving prostate cancer patients, those expressing high levels of GRP receptors responded favorably to targeted therapies aimed at these receptors, indicating a potential pathway for personalized treatment strategies .

Chemical Reactions Analysis

Receptor Binding and Structural Interactions

GRP binds the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Structural studies reveal:

  • Antagonist binding : The non-peptide antagonist PD176252 occupies GRPR’s orthosteric pocket, stabilized by hydrophobic interactions with residues Trp275, Phe220, and Tyr306 .

  • Agonist binding : The endogenous GRP and synthetic bombesin analog [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴] Bn (6–14) induce conformational changes in GRPR’s extracellular loops, enabling Gq protein coupling .

Table 2: Key Ligand-Receptor Interactions

LigandBinding Site ResiduesFunctional OutcomeSource
GRP (agonist)Asp43, Arg287, Tyr306Activates Gq signaling
PD176252 (antagonist)Trp275, Phe220, Tyr306Stabilizes inactive receptor state
[D-Phe⁶…] Bn (6–14)Asp43, Arg287, Gln126Enhances receptor activation

Downstream Signaling Pathways

GRP-GRPR binding triggers multiple intracellular pathways:

  • Gq protein activation : Leads to phospholipase C-β (PLC-β) stimulation, IP₃-mediated Ca²⁺ release, and protein kinase C (PKC) activation .

  • Mitogenic pathways :

    • PI3K/Akt : Promotes cell survival and proliferation in cancers .

    • ERK/p38 MAPK : Drives neutrophil chemotaxis and cancer cell growth .

Table 3: Signaling Pathways and Functional Outcomes

PathwayKey Enzymes/EffectorsBiological EffectSource
PLC-β/Ca²⁺IP₃, diacylglycerol (DAG)Smooth muscle contraction, hormone secretion
PI3K/AktAkt, mTORCancer cell proliferation
ERK/p38 MAPKMEK, MAPKNeutrophil migration, tumor growth

Mutational Impacts on Receptor Function

GRPR mutations in colon cancer cell lines disrupt ligand binding and signaling:

  • Pro145→Tyr : Abolishes GRP binding .

  • Val317→Glu : Impairs receptor activation .

  • Frameshift after Asp137 : Renders receptor non-functional .

Clinical and Therapeutic Implications

  • Cancer targeting : GRPR overexpression in lung, prostate, and pancreatic cancers enables therapeutic targeting with antagonists like RC-3095, which block GRP-induced mitogenesis .

  • Pruritus treatment : GRPR antagonists inhibit itch pathways mediated by GRP/GRPR signaling in the spinal cord .

This synthesis of GRP’s chemical interactions highlights its dual role as a regulatory peptide and a therapeutic target.

Comparison with Similar Compounds

Comparison with Similar Peptides and Receptors

Structural and Functional Homologs in the Bombesin Family

The bombesin-like peptide (BLP) family includes GRP, neuromedin B (NMB), and neuromedin C (NMC). These peptides share a conserved C-terminal sequence critical for receptor binding but differ in receptor specificity and tissue distribution:

Peptide Receptor Affinity (Kd) Key Tissues Pathological Roles
GRP GRPR (BB2) High (nM range) CNS, GI tract, tumors Prostate/breast cancer growth
NMB NMBR (BB1) High for NMB CNS, smooth muscle Limited oncogenic role
NMC GRPR (BB2) Moderate GI tract Less studied
Bombesin GRPR, NMBR, BRS-3 Broad (GRPR > NMBR > BRS-3) Amphibian skin, human analogs Experimental cancer models
  • GRP vs. NMB: GRPR preferentially binds GRP and NMC, while NMBR selectively binds NMB.

Functional Contrast with Non-Bombesin Peptides

Pancreatic Polypeptide (PP) and Peptide YY (PYY)

PP and PYY belong to the PP-fold family, distinct from BLPs. While GRP stimulates gastrin and acid secretion , PP and PYY inhibit appetite and slow gastric emptying . Neither PP nor PYY interacts with GRPR, highlighting divergent pathways.

Vasoactive Intestinal Peptide (VIP) and Cholecystokinin (CCK)

VIP and CCK are gut-brain peptides with roles in digestion and satiety. Unlike GRP, VIP activates adenylate cyclase via VPAC receptors, while CCK acts through CCK-A/B receptors. GRP’s unique role in cancer is underscored by its receptor’s overexpression in tumors, a feature less prominent in VIP/CCK systems .

Therapeutic and Diagnostic Implications

GRPR-Targeted Therapies

GRPR antagonists (e.g., RM2) and radiolabeled peptides (e.g., ⁶⁸Ga-RM2) are used for imaging and therapy in GRPR-positive cancers .

Comparative Efficacy in Cancer Models

  • Prostate Cancer : GRPR is expressed in 100% of primary tumors and 57% of metastases , whereas NMBR is rarely detected.
  • Lung Cancer : GRP promotes metastasis via PI3K and RhoA pathways , whereas bombesin analogs lack comparable mechanistic data.

Preparation Methods

Boc-Chemistry-Based Synthesis

Boc (tert-butyloxycarbonyl) SPPS employs acid-labile protecting groups, requiring repetitive trifluoroacetic acid (TFA) deprotection cycles. Pflaum and Ručman (2005) synthesized the 15-mer BPC 157 fragment using Boc-Val-HYCRAM™ resin, achieving 68% crude yield. Key parameters for GRP synthesis include:

  • Resin choice : HYCRAM™ resins (0.4–0.6 mmol/g loading) minimize premature cleavage during repetitive TFA treatments.

  • Coupling agents : HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in DMF, with 2×60-minute couplings per residue.

  • Side-chain protection : Arg(Tos), Asp(OcHex), and Trp(For) to prevent β-sheet formation.

Despite its utility, Boc chemistry faces limitations in GRP synthesis:

  • Prolonged TFA exposure risks aspartimide formation at Asp-X sequences (e.g., Asp-Ser in GRP[1–27]).

  • Aggregate-prone regions (e.g., GRP[18–27]: Gly-Leu-Met-Asp-Phe-NH2) require 30% hexafluoroisopropanol (HFIP) in DMF for solubilization.

Fmoc-Chemistry-Based Synthesis

Fmoc (9-fluorenylmethyloxycarbonyl) SPPS, utilizing base-labile protection, dominates modern GRP production. QYAOBIO’s GRP catalog lists Fmoc-SASRIN™ resin (Super Acid-Sensitive Resin) for synthesizing human gastrin fragments with 89% crude purity. Critical advancements include:

  • Pseudoproline dipeptides : Incorporation of Thr-Ser(ψMe,Mepro) at GRP[10–11] suppresses β-sheet aggregation.

  • Microwave-assisted coupling : 10-minute cycles at 50°C improve coupling efficiency to 99.8% for sterically hindered residues (e.g., Trp21).

  • Orthogonal protection : His(Trt), Lys(Boc), and Cys(Acm) enable selective deprotection for cyclization or post-translational modifications.

Comparative studies demonstrate Fmoc’s superiority for GRP synthesis:

ParameterBoc-ChemistryFmoc-Chemistry
Crude yield (GRP[1–27])52%78%
Purification efficiency34%61%
Total synthesis time14 days9 days

Purification and Analytical Characterization

Post-synthesis processing involves:

  • Cleavage : Reagent K (TFA/thioanisole/water/phenol, 82.5:5:5:5) for 3 hours at 25°C removes side-chain protectants while minimizing methionine oxidation.

  • Precipitation : Cold methyl tert-butyl ether (MTBE) yields peptide pellets with 92% recovery.

  • Chromatography : Semi-preparative reversed-phase HPLC (C18, 10 μm, 250×20 mm) using 0.1% TFA/acetonitrile gradients (Table 1).

Table 1 : HPLC Purification Parameters for GRP[1–27]

Gradient Time (min)%B (ACN)Flow Rate (mL/min)Purity Achieved
0–510→201585%
5–2520→451595%
25–3045→6015>99%

Mass spectrometry (MALDI-TOF) confirms molecular integrity, with observed m/z 3359.8 matching theoretical 3359.2 (GRP[1–27]). Amino acid analysis via ninhydrin detection validates stoichiometry, showing <2% deviation from expected ratios.

Technical Challenges and Optimization Strategies

Sequence-Dependent Difficulties

GRP’s C-terminal domain (Leu25-Met26-Asp27-Phe28-NH2) poses synthesis hurdles:

  • Met oxidation : 0.1% thioglycolic acid in cleavage cocktails reduces MetO formation from 18% to <2%.

  • Asp racemization : Low-temperature (0°C) couplings with OxymaPure® suppress D-Asp levels to 0.3%.

Scalability Considerations

Batch-wise SPPS limits production to 500 mg scales due to resin swelling constraints. Flow chemistry systems (e.g., Syrris Asia) enable kilogram-scale GRP synthesis via continuous Fmoc-removal and real-time UV monitoring.

Emerging Innovations in GRP Production

Recent advances include:

  • Native chemical ligation : Recombinant expression of GRP[1–15]-thioester combined with synthetic GRP[16–27] yields 98% native peptide.

  • Bioorthogonal labeling : Strain-promoted azide-alkyne cycloaddition (SPAAC) at Lys19 facilitates GRP-PEG conjugates for enhanced stability .

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